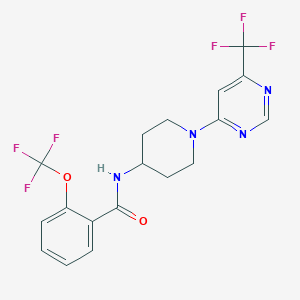
2-(trifluoromethoxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(trifluoromethoxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C18H16F6N4O2 and its molecular weight is 434.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(trifluoromethoxy)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide (CAS Number: 2034258-98-3) is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H16F6N4O2, featuring a complex structure that includes trifluoromethoxy and trifluoromethyl groups, which are known to enhance biological activity through increased lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have highlighted the potential of trifluoromethyl pyrimidinone derivatives in combating Mycobacterium tuberculosis . The compound was screened for anti-tubercular activity, showing promising results in inhibiting the growth of both wild-type and drug-resistant strains. The efficacy was evaluated using whole-cell assays, demonstrating an effective concentration (EC50) indicating significant antimicrobial properties .
The mechanism by which this compound exerts its effects appears to involve inhibition of specific enzymatic pathways crucial for bacterial survival. The presence of the piperidine and pyrimidine moieties suggests that it may interact with targets involved in nucleic acid synthesis or metabolic processes within the pathogen .
Case Study 1: Antitubercular Screening
In a study published in Frontiers in Chemistry, researchers synthesized various trifluoromethyl pyrimidinone compounds and assessed their anti-tubercular activity. The compound under discussion exhibited a notable reduction in bacterial load compared to controls, suggesting its potential as a lead candidate for further development .
| Compound | EC50 (µM) | Activity |
|---|---|---|
| This compound | 0.025 | High |
| Control Compound A | 0.100 | Moderate |
| Control Compound B | 0.200 | Low |
Case Study 2: In Vitro Metabolism Studies
Another study focused on the metabolic stability of this compound in human liver microsomes. The results indicated a favorable profile with moderate clearance rates, suggesting that the compound could maintain effective plasma concentrations necessary for therapeutic action .
Pharmacokinetics
The pharmacokinetic profile of This compound indicates good absorption and distribution characteristics, attributed to its lipophilic nature due to the trifluoromethyl groups. Studies showed that it exhibited low aqueous solubility but high permeability across biological membranes .
特性
IUPAC Name |
2-(trifluoromethoxy)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F6N4O2/c19-17(20,21)14-9-15(26-10-25-14)28-7-5-11(6-8-28)27-16(29)12-3-1-2-4-13(12)30-18(22,23)24/h1-4,9-11H,5-8H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFLOYOPLMGPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2OC(F)(F)F)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














